Product packaging for 3-bromo-4-fluoro-N,N-dimethylaniline(Cat. No.:)

3-bromo-4-fluoro-N,N-dimethylaniline

Cat. No.: B12462651
M. Wt: 218.07 g/mol
InChI Key: WQYSRHGLDWDYEP-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Transformable Functional Groups

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. researchgate.netresearchgate.net This structural motif is of paramount importance in organic synthesis primarily because the carbon-halogen bond serves as a highly versatile and transformable functional group. acs.orgacs.org While traditionally considered less reactive than their alkyl halide counterparts due to the strength of the C(sp²)–X bond, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized their utility. researchgate.netacs.org

Reactions such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. researchgate.netnih.gov This capability is fundamental to the construction of complex molecular skeletons. The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. researchgate.net This differential reactivity allows for selective, sequential functionalization of polyhalogenated aromatic compounds. Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium species, or undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. acs.orgacs.org

Role of Substituted Anilines as Privileged Molecular Scaffolds

Substituted anilines are aromatic amines that are recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus appearing frequently in the structures of bioactive compounds and approved drugs. mdpi.comresearchgate.net The aniline (B41778) core is a key feature in a wide range of pharmaceuticals, including kinase inhibitors, antimicrobials, and central nervous system agents.

The amino group of the aniline scaffold is a key hydrogen bond donor and acceptor, and its basicity can be finely tuned by the presence of other substituents on the aromatic ring. This allows for the modulation of pharmacokinetic and pharmacodynamic properties of a drug molecule. The aromatic ring itself provides a rigid core for the precise spatial orientation of various functional groups, enabling specific interactions with biological receptors.

Structural and Electronic Characteristics of 3-bromo-4-fluoro-N,N-dimethylaniline in Synthetic Contexts

While specific research on this compound is limited in publicly accessible literature, its structural and electronic properties can be inferred from the nature of its constituent parts and data from closely related compounds. The molecule, with CAS number 1227412-35-2 and molecular formula C₈H₉BrFN, possesses a unique substitution pattern that dictates its reactivity. nih.gov

The N,N-dimethylamino group is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine and bromine atoms are electron-withdrawing by induction but weakly electron-donating by resonance. The interplay of these electronic effects influences the reactivity of the aromatic ring and the attached functional groups. The fluorine atom, being highly electronegative, and the bromine atom both decrease the electron density of the ring through the sigma framework. The N,N-dimethylamino group significantly increases the electron density, particularly at the ortho and para positions relative to it.

In this compound, the positions are:

Position 1: N,N-dimethylamino group

Position 3: Bromo group

Position 4: Fluoro group

The bromine atom at the 3-position is ortho to the activating dimethylamino group, making it a prime site for metal-catalyzed cross-coupling reactions. The fluorine atom at the 4-position is generally less reactive in such transformations, allowing for selective functionalization at the C-Br bond. The strong electron-donating nature of the dimethylamino group enhances the nucleophilicity of the aniline nitrogen, although steric hindrance from the two methyl groups can modulate its reactivity in certain reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1227412-35-2 C₈H₉BrFN 218.07
3-Bromo-4-fluoroaniline (B1273062) 656-64-4 C₆H₅BrFN 190.01
3-Bromo-N,N-dimethylaniline 16518-62-0 C₈H₁₀BrN 200.08

Note: Data sourced from chemical supplier catalogs and databases. Specific experimental data for this compound is not widely published; properties are based on its chemical structure.

Overview of Research Areas and Methodological Approaches

Given its structure, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its primary utility lies in its capacity for selective functionalization.

Methodological Approaches: The primary synthetic transformations involving this compound would leverage the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be readily displaced in reactions like Suzuki, Stille, Heck, and Sonogashira couplings to form new C-C bonds. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Buchwald-Hartwig Amination: The C-Br bond can also be used to form new C-N bonds, allowing for the synthesis of more complex aniline derivatives.

Lithiation/Grignard Formation: Treatment with strong bases like n-butyllithium could lead to lithium-halogen exchange, generating a potent nucleophile that can react with various electrophiles.

N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide, which can then be used in further synthetic manipulations, such as regioselective halogenation.

Research Areas: The molecular scaffold of this compound is relevant to:

Medicinal Chemistry: As an intermediate for the synthesis of kinase inhibitors, GPCR ligands, and other biologically active molecules where a substituted aniline core is required. The fluorine atom is often incorporated into drug candidates to improve metabolic stability and binding affinity.

Materials Science: As a monomer or precursor for the synthesis of functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic properties of the substituted aniline can be exploited.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Expected Product Type
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base 3-Aryl-4-fluoro-N,N-dimethylaniline
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, base N-Aryl or N-alkyl-3-amino-4-fluoro-N,N-dimethylaniline
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base 3-Alkynyl-4-fluoro-N,N-dimethylaniline

Note: This table represents expected reactivity based on established chemical principles for similar halogenated anilines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrFN B12462651 3-bromo-4-fluoro-N,N-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSRHGLDWDYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Fluoro N,n Dimethylaniline

Established Multi-Step Synthesis Pathways

Traditional synthesis of 3-bromo-4-fluoro-N,N-dimethylaniline often relies on robust, multi-step sequences that build the molecule through carefully planned functional group manipulations on precursor molecules.

Regioselective Halogenation Strategies of N,N-dimethylaniline Derivatives

Achieving the precise 3-bromo-4-fluoro substitution pattern on an aniline (B41778) ring through direct halogenation presents significant regiochemical challenges. The directing effects of the activating dimethylamino group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro group can lead to a mixture of isomers. Therefore, regioselective synthesis typically starts with a precursor where the substitution pattern is already established or can be installed in a controlled manner.

A common strategy involves the bromination of a pre-existing 4-fluoroaniline (B128567) derivative. For instance, starting with 4-fluoro-N,N-dimethylaniline, the combined directing effects of the fluorine and the powerful dimethylamino group would direct an incoming electrophile (like a bromine atom) to the positions ortho to the amine, namely positions 2 and 3. While this can lead to the desired product, controlling the reaction to favor the 3-bromo isomer over the 2-bromo isomer can be difficult and may require specific brominating agents and reaction conditions to achieve high selectivity. Mild brominating agents are often employed to prevent polybromination of the highly activated aromatic ring. orgsyn.org

Sequential Functional Group Transformations (e.g., Nitro Reduction and Amine Alkylation)

A more controlled and widely used approach involves building the molecule through a series of reliable functional group transformations, starting from a commercially available precursor. This pathway offers excellent control over the regiochemistry.

A typical sequence is as follows:

Bromination of a Nitroaromatic Precursor : The synthesis often commences with 4-fluoronitrobenzene. This starting material can be regioselectively brominated at the position meta to the deactivating nitro group and ortho to the fluorine atom. Using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an acetic acid solvent allows for the efficient synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) with very high yields, reportedly up to 98.7%. researchgate.net

Nitro Group Reduction : The nitro group of 3-bromo-4-fluoronitrobenzene is then reduced to a primary amine to form 3-bromo-4-fluoroaniline (B1273062). This transformation is commonly achieved using standard reduction methods, such as catalytic hydrogenation with H₂ over a palladium catalyst, or chemical reduction with metals like iron, tin, or zinc in acidic conditions.

N,N-dimethylation of the Aniline : The final step is the alkylation of the primary amine of 3-bromo-4-fluoroaniline to introduce the two methyl groups. This can be accomplished through several methods, including reductive amination using paraformaldehyde and a reducing agent like sodium cyanoborohydride in an appropriate solvent. researchgate.net Alternatively, classic alkylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used, often in the presence of a base to neutralize the acid produced during the reaction. researchgate.net

This sequential pathway is summarized in the table below.

StepStarting MaterialReagent(s)ProductTypical Yield
14-Fluoronitrobenzene1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Acetic Acid3-Bromo-4-fluoronitrobenzene>98% researchgate.net
23-Bromo-4-fluoronitrobenzeneFe/HCl or H₂/Pd3-Bromo-4-fluoroanilineHigh
33-Bromo-4-fluoroanilineParaformaldehyde, Sodium cyanoborohydrideThis compoundGood researchgate.net

Modern Catalytic Approaches for Compound Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to form bonds more efficiently and under milder conditions than traditional methods. Palladium and copper catalysts are at the forefront of these advancements for the synthesis of arylamines.

Palladium-Catalyzed Amination and Halogenation Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this could involve the reaction of a dihalo-precursor like 1,3-dibromo-4-fluorobenzene with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable base. The higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed reactions allows for selective amination at the bromine-substituted position. researchgate.net

The general applicability of palladium catalysis is well-documented for coupling aryl bromides with amines. nih.gov These reactions typically employ a palladium source, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like BINAP, to facilitate the catalytic cycle. researchgate.net While a direct, high-yield synthesis of this compound using this specific method is not prominently detailed in readily available literature, the principles are well-established for a wide range of substituted anilines. nih.govresearchgate.netnih.gov

Catalyst SystemPrecursorsReaction TypePotential Outcome
Pd(dba)₂ / Phosphine Ligand1,3-Dibromo-4-fluorobenzene + DimethylamineBuchwald-Hartwig AminationSelective formation of the C-N bond at a C-Br position. researchgate.netnih.gov

Copper-Mediated Synthetic Methods

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, represents one of the oldest and most reliable methods for forming C-N bonds. These reactions typically involve coupling an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. nih.gov

The synthesis of this compound could be envisioned by coupling 3-bromo-4-fluoroaniline with a methylating agent or, more directly, by coupling a precursor like 1,3-dibromo-4-fluorobenzene with dimethylamine. Modern advancements in copper catalysis have introduced various ligands, such as diamines, that can facilitate these reactions under milder conditions and with lower catalyst loadings. nih.gov Copper-catalyzed reactions have been successfully applied to the synthesis of numerous biologically active compounds and complex molecules. nih.govnih.gov While specific protocols for this exact target are not extensively published, the general utility of copper-mediated N-arylation makes it a viable synthetic strategy.

Novel and Sustainable Synthetic Routes

The principles of green chemistry aim to develop synthetic routes that are more environmentally benign. For a molecule like this compound, this could involve several approaches:

Use of Greener Solvents : Replacing traditional volatile organic solvents with water or other eco-friendly media. repec.org

Alternative Energy Sources : Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. repec.orggoogle.com

Catalyst-Free Reactions : Developing methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. A patent for the synthesis of the related 3-bromo-4-fluorobenzaldehyde (B1265969) describes a catalyst-free process using sodium hypochlorite (B82951) and ultrasound, highlighting a potential direction for greener halogenation steps. google.com

While specific, fully developed sustainable routes for this compound are not yet widely reported, the application of these green principles to established pathways, such as the sequential functional group transformation, could significantly reduce the environmental impact of its synthesis.

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. A plausible synthetic pathway could involve the N,N-dimethylation of 3-bromo-4-fluoroaniline or the bromination of 4-fluoro-N,N-dimethylaniline.

One of the core tenets of green chemistry is the use of safer and more environmentally benign reagents. For the N,N-dimethylation step, traditional methylating agents like methyl iodide or dimethyl sulfate are effective but highly toxic. A greener alternative is the use of dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that serves as a source of methyl groups. Its by-products, methanol (B129727) and carbon dioxide, are relatively benign. The methylation of anilines using dimethyl carbonate has been successfully demonstrated, often in the presence of a reusable catalyst like a zeolite. chemicalbook.com For instance, the methylation of various anilines has been achieved with dimethyl carbonate using a 0.72 KNaX-BS zeolite catalyst at 150°C, resulting in good yields. chemicalbook.com This approach avoids the use of hazardous alkyl halides and the production of unwanted salt by-products.

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. In the context of bromination, traditional methods often employ elemental bromine, which is highly corrosive and hazardous. prepchem.com Greener brominating agents, such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, can be used as alternatives that are easier and safer to handle. orgsyn.org Furthermore, catalyst-free methods, where possible, can simplify purification and reduce environmental impact. For example, a catalyst-free synthesis of 3-bromo-4-fluorobenzaldehyde has been reported, which utilizes sodium bromide and sodium hypochlorite in an ultrasonic-assisted reaction, avoiding the direct use of bromine. google.com While this is for a different compound, the principle of avoiding hazardous reagents is a key green chemistry consideration.

The choice of solvent is also critical. Many organic reactions are performed in volatile organic compounds (VOCs) that are harmful to the environment and human health. Green chemistry encourages the use of safer solvents like water, ethanol, or, in some cases, performing reactions in solvent-free conditions. For instance, the methylation of anilines with dimethyl carbonate can be performed with the reaction mixture being filtered and the dimethyl carbonate distilled off for potential reuse. chemicalbook.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product.

Let's consider a hypothetical two-step synthesis of this compound starting from 4-fluoroaniline.

Step 1: Bromination of 4-fluoroaniline A plausible bromination reaction would be: C₆H₆FN + Br₂ → C₆H₅BrFN + HBr

The molecular weight of 4-fluoroaniline (C₆H₆FN) is approximately 111.12 g/mol , and the molecular weight of bromine (Br₂) is 159.808 g/mol . The molecular weight of the desired product, 3-bromo-4-fluoroaniline (C₆H₅BrFN), is approximately 190.02 g/mol . The atom economy for this step would be:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (190.02 / (111.12 + 159.808)) x 100 ≈ 70.1%

This calculation shows that a significant portion of the reactant mass is converted into the by-product, hydrobromic acid (HBr).

Step 2: N,N-dimethylation of 3-bromo-4-fluoroaniline using Dimethyl Carbonate A greener methylation using dimethyl carbonate would proceed as follows: C₆H₅BrFN + (CH₃)₂CO₃ → C₈H₉BrFN + CH₃OH + CO₂

The molecular weight of 3-bromo-4-fluoroaniline is ~190.02 g/mol , and dimethyl carbonate ((CH₃)₂CO₃) is 90.08 g/mol . The molecular weight of the final product, this compound (C₈H₉BrFN), is approximately 218.07 g/mol .

Atom Economy = (218.07 / (190.02 + 90.08)) x 100 ≈ 77.8%

While the atom economy is not 100%, this route is preferable to using methyl halides, which would generate salt by-products and have a lower atom economy.

Reaction efficiency is also determined by the chemical yield, which is the actual amount of product obtained compared to the theoretical maximum. primescholars.com Achieving a high percentage yield is crucial for an efficient process. For instance, the methylation of anilines with dimethyl carbonate has been reported to achieve yields of up to 85%. chemicalbook.com The bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has been shown to produce yields in the range of 70-80%. orgsyn.org These examples suggest that with careful optimization, high yields for the synthesis of this compound are attainable.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters include temperature, pressure, catalyst type and loading, and solvent.

For the N,N-dimethylation of anilines using dimethyl carbonate , the reaction is typically carried out in a pressure microreactor at elevated temperatures. chemicalbook.com The use of a catalyst is essential for this transformation.

ParameterOptimized ConditionRationale
Catalyst 0.72 KNaX-BS zeoliteZeolites are reusable, environmentally friendly catalysts that show high selectivity. chemicalbook.com
Temperature 150 °CHigher temperatures are required to drive the reaction with the less reactive dimethyl carbonate. chemicalbook.com
Time 1-4 hoursThe reaction time is optimized to ensure complete conversion without product degradation. chemicalbook.com
Reactant Ratio Aniline derivative:DMC = 1:4An excess of dimethyl carbonate is used to drive the equilibrium towards the product. chemicalbook.com
Solvent None (neat)The reaction can be run without a solvent, which is a green chemistry advantage. chemicalbook.com

For the bromination of an aromatic amine , the choice of brominating agent and reaction conditions is crucial to control regioselectivity and prevent polybromination. orgsyn.org

ParameterOptimized ConditionRationale
Brominating Agent 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-oneA milder and more selective brominating agent compared to elemental bromine. orgsyn.org
Solvent DichloromethaneA common solvent that dissolves the reactants and facilitates the reaction. orgsyn.org
Temperature -10°C to 0°CLow temperatures are often used to control the reactivity of the brominating agent and improve selectivity. orgsyn.org
Time 30 minutesThe reaction is typically rapid at low temperatures. orgsyn.org
Work-up Aqueous sodium hydroxide (B78521) washUsed to remove the 2,4,6-tribromophenol (B41969) by-product. orgsyn.org

By carefully selecting and optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Haloaryl Moiety

Influence of Halogen and Dimethylamino Substituents on Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. The N,N-dimethylamino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directing because of their ability to stabilize the arenium ion intermediate through resonance.

For 3-bromo-4-fluoro-N,N-dimethylaniline, the directing effects can be summarized as follows:

N,N-Dimethylamino group (at C1): Strongly directs incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

Bromine atom (at C3): Directs incoming electrophiles to the C2 and C4 positions (ortho) and the C6 position (para).

Fluorine atom (at C4): Directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para).

The powerful activating nature of the dimethylamino group is the dominant factor in determining the site of electrophilic attack. The para-position (C4) is already substituted with fluorine. Therefore, the reaction is directed primarily to the ortho-positions (C2 and C6). Between these two sites, the C2 position is sterically hindered by the adjacent bulky dimethylamino and bromo groups. Consequently, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the dimethylamino group and para to the bromine atom, representing a convergence of directing effects and lower steric hindrance. Computational methods like RegioSQM, which calculate proton affinities to predict reactivity, can provide theoretical support for such predictions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring with nucleophiles. Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Displacement of Halogen Atoms by Various Nucleophiles

In this compound, the aromatic ring is substituted with an electron-donating dimethylamino group, which generally disfavors the SNAr mechanism by destabilizing the negatively charged intermediate (Meisenheimer complex). However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.

A critical aspect of SNAr on polyhalogenated aromatics is the relative reactivity of the different halogens as leaving groups. The established reactivity order for SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to the C-X bond strengths and is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

In the case of this compound, if an SNAr reaction were to proceed, the fluorine atom at C4 would be the more likely leaving group compared to the bromine at C3. This is because the C4 position is activated by the ortho-bromo substituent. Studies on other activated haloaromatic systems have shown that a fluorine atom is typically displaced preferentially over other halogens. nih.gov The reaction can be carried out with various nucleophiles such as amines, alkoxides, and thiolates. For example, reactions of similar haloarenes with primary and secondary amines have been studied extensively. researchgate.net

Mechanistic Insights into SNAr Pathways

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the halogen). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by any electron-withdrawing groups at the ortho and para positions.

Elimination Step (Fast): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In this compound, the carbon-bromine bond is significantly more reactive towards palladium catalysts than the highly stable carbon-fluorine bond. Therefore, Suzuki-Miyaura coupling will selectively occur at the C3 position, replacing the bromine atom to form a new C-C bond while leaving the fluorine atom intact. This regioselectivity is a hallmark of palladium-catalyzed cross-coupling reactions with polyhalogenated substrates.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Studies on similar unprotected ortho-bromoanilines have demonstrated efficient Suzuki-Miyaura coupling with a variety of aryl, heteroaromatic, and alkyl boronic esters, showcasing the robustness of this method. nih.gov

Below is a table showing representative conditions for Suzuki-Miyaura coupling reactions on a substrate analogous to this compound, demonstrating the typical components required for the transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an ortho-Bromoaniline Derivative Data derived from studies on similar substrates. nih.gov

Coupling Partner (Boronic Ester)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acid pinacol (B44631) esterCataCXium A Palladacycle (10)K₃PO₄2-MeTHF80~95
3-Thienylboronic acid pinacol esterCataCXium A Palladacycle (10)K₃PO₄2-MeTHF80~91
(4-Chlorophenyl)boronic acidCataCXium A Palladacycle (10)K₃PO₄2-MeTHF80~70
(4-Nitrophenyl)boronic acidCataCXium A Palladacycle (10)K₃PO₄2-MeTHF80~92

Stille, Heck, and Sonogashira Coupling Potentials

While specific studies detailing the Stille, Heck, and Sonogashira coupling reactions of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the general principles of these reactions and studies on analogous substrates. The presence of the electron-donating dimethylamino group activates the aryl bromide towards oxidative addition to a palladium(0) catalyst, a crucial step in these catalytic cycles. wikipedia.org

Stille Coupling: The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organostannane with an organic halide. wikipedia.org For this compound, a typical Stille coupling reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an organostannane reagent (R-SnBu₃). The reaction is expected to proceed under standard Stille conditions, likely in an inert solvent like toluene (B28343) or DMF, with heating.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would typically be catalyzed by a palladium(II) salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand and a base. The electron-rich nature of the aniline (B41778) derivative is expected to facilitate the initial oxidative addition step.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk The reaction of this compound with a terminal alkyne, for instance, phenylacetylene, would likely proceed efficiently under standard Sonogashira conditions. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes demonstrated high yields using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature, suggesting that similar conditions could be effective for the target molecule. soton.ac.uk

A general representation of these coupling reactions is presented in the table below, with hypothetical yet plausible conditions based on established protocols for similar substrates.

Coupling ReactionCoupling PartnerCatalyst System (Hypothetical)Solvent (Hypothetical)Temperature (Hypothetical)Expected Product
StilleVinylstannanePd(PPh₃)₄Toluene80-110 °C3-vinyl-4-fluoro-N,N-dimethylaniline
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF100-120 °C3-styryl-4-fluoro-N,N-dimethylaniline
SonogashiraPhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHFRoom Temperature3-(phenylethynyl)-4-fluoro-N,N-dimethylaniline

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org While no specific examples of the Buchwald-Hartwig amination of this compound were found in the reviewed literature, studies on closely related compounds provide valuable insights into its potential reactivity. For instance, the Buchwald-Hartwig amination of 4-bromo-N,N-dimethylaniline with morpholine (B109124) has been optimized, demonstrating the feasibility of C-N bond formation at the para-position of a dimethylaniline derivative. ljmu.ac.uk

The reaction of this compound with a primary or secondary amine would be expected to proceed in the presence of a palladium catalyst and a strong base. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

A plausible reaction scheme for the Buchwald-Hartwig amination of this compound with a generic secondary amine (R₂NH) is shown below, with hypothetical conditions based on established protocols.

ReactantsCatalyst/Ligand (Hypothetical)Base (Hypothetical)Solvent (Hypothetical)Temperature (Hypothetical)Product
This compound, R₂NHPd₂(dba)₃ / XPhosNaOtBuToluene80-110 °C3-(R₂N)-4-fluoro-N,N-dimethylaniline

Negishi Coupling and Other Advanced Cross-Coupling Strategies

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. wikipedia.org The application of Negishi coupling to functionalized bromo-fluoroaromatics has been demonstrated, suggesting that this compound would be a suitable substrate. ljmu.ac.uk The reaction would likely proceed under standard Negishi conditions, utilizing a palladium catalyst such as Pd(PPh₃)₄ and an organozinc reagent. The tolerance of the Negishi coupling to a wide range of functional groups makes it an attractive method for the late-stage functionalization of complex molecules derived from this compound. nih.gov

Other advanced cross-coupling strategies, such as the Suzuki-Miyaura coupling (with boronic acids) and the Hiyama coupling (with organosilanes), are also expected to be applicable to this compound, further expanding its synthetic utility.

Radical Reactions and Single Electron Transfer (SET) Processes

The electronic properties of this compound, particularly the presence of the electron-rich dimethylamino group, make it susceptible to single electron transfer (SET) processes. In such reactions, the aniline derivative can act as an electron donor to a suitable acceptor, generating a radical cation. This radical cation can then undergo further reactions, such as deprotonation to form an α-amino radical, which can participate in various C-C and C-heteroatom bond-forming reactions.

While specific studies on the radical reactions of this compound are scarce, research on related N,N-dimethylanilines provides a framework for understanding its potential reactivity. For instance, visible-light-mediated sulfonylation of anilines has been reported, proceeding through a SET mechanism. rsc.org It is plausible that this compound could undergo similar photoredox-catalyzed reactions.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported. However, general principles of physical organic chemistry can be applied to understand the factors influencing its reactivity. The electronic effects of the substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving the dimethylamino group, the reaction constant (ρ) provides insight into the development of charge in the transition state.

4. Advanced Spectroscopic and Structural Elucidation4.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

4.1.1. Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

A comprehensive multi-nuclear NMR analysis provides a complete picture of the molecular framework of this compound. Each nucleus offers unique insights into the structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For this compound, the aromatic region typically shows complex multiplets due to proton-proton and proton-fluorine couplings. The N,N-dimethyl group appears as a sharp singlet, shifted downfield due to the electron-withdrawing nature of the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling, with a large coupling constant. The chemical shifts are influenced by the bromine and fluorine substituents and the dimethylamino group.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by coupling to adjacent protons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the dimethylamino group. The chemical shift would be indicative of an aniline-type nitrogen.

¹H and ¹³C NMR Data for this compound Derivatives
Compound
¹H NMR (CDCl₃, δ)
¹³C NMR (CDCl₃, δ)
4-fluoro-3-trimethylsilyl-N,N-dimethylaniline7.00-6.85 (m, 1H), 6.80-6.70 (m, 2H), 2.90 (s, 6H), 0.35 (s, 9H) rsc.org160.3 (d, J = 230 Hz), 147.1, 125.9 (d, J = 30 Hz), 118.9 (d, CH, J = 11 Hz), 115.6 (d, CH, J = 8 Hz), 114.7 (d, CH, J = 27 Hz), 41.5 (CH₃), -1.1 (CH₃) rsc.org4-fluoro-3-trimethylstannyl-N,N-dimethylanilineNot explicitly provided in the search results.160.4 (d, CF, J = 224 Hz), 147.5, 127.1 (d, J = 45 Hz), 120.3 (d, CH, J = 14 Hz), 115.1 (d, CH, J = 8 Hz), 113.9 (d, CH, J = 12 Hz), 41.5 (CH₃), -9.3 (CH₃) rsc.org
4.1.2. Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful tools for elucidating the complex structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with directly attached heteronuclei, such as ¹³C or ¹⁵N. This would definitively assign which protons are attached to which carbon atoms in the benzene (B151609) ring and the methyl groups to the dimethylamino carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the overall connectivity of the molecule, for instance, by showing correlations from the N-methyl protons to the aromatic carbon atom attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the N-methyl protons and the ortho-protons on the ring.

4.1.3. Solid-State NMR for Polymorphic Forms and Supramolecular Assembly

While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly important for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and supramolecular assembly. Different polymorphic forms can exhibit distinct ssNMR spectra due to variations in the local environment and intermolecular interactions in the crystal lattice. ssNMR can probe these differences in crystal packing and hydrogen bonding, providing a detailed understanding of the solid-state structure.

4.2. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a vital analytical technique that provides precise information about the mass and elemental composition of a molecule.

4.2.1. Accurate Mass Determination and Elemental Composition

HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion of this compound with very high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound. The distinct isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be clearly resolved, serving as a definitive marker for the presence of a bromine atom in the molecule.

4.2.2. Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl group (CH₃), the entire dimethylamino group (N(CH₃)₂), and the bromine or fluorine atoms. Analyzing these fragmentation patterns provides a "fingerprint" of the molecule and confirms the connectivity of its different parts.

Table of Chemical Compounds
Compound Name
This compound4-fluoro-3-trimethylsilyl-N,N-dimethylaniline4-fluoro-3-trimethylstannyl-N,N-dimethylaniline2-bromo-1-fluoro-4-nitrobenzene3-bromo-4-fluoroaniline (B1273062)3-bromo-4-chloroanisole3-bromo-4-chloro-N,N-dimethylaniline

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Absorption Bands and Functional Group Assignments

Specific experimental FT-IR and Raman band assignments for 3-bromo-4-fluoro-N,N-dimethylaniline are not documented in the available literature. A theoretical analysis would be required to predict the vibrational frequencies associated with its functional groups, including the C-N stretching of the dimethylamino group, the C-Br stretching, the C-F stretching, and the various aromatic C-H and C=C vibrations.

Conformational Analysis via Vibrational Modes

Without experimental or computational vibrational spectra, a conformational analysis of this compound based on its vibrational modes cannot be provided at this time. Such an analysis would typically involve comparing observed spectral features with theoretical calculations for different possible conformers to determine the most stable molecular geometry.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Although the crystal structure of a more complex molecule containing an N-(3-bromo-4-fluorophenyl) moiety has been determined, this does not provide direct information about the crystal structure of the specific compound . researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental data on the bond lengths, bond angles, and torsion angles for this compound are unavailable due to the absence of a published crystal structure.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions and crystal packing motifs of this compound is not available in the absence of X-ray crystallographic data.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No specific experimental data for the UV-Vis absorption and fluorescence spectra of this compound could be found in the reviewed literature. While general principles of electronic spectroscopy can be applied to predict the likely absorption and emission characteristics, a detailed analysis requires experimental measurement. youtube.comnih.gov For instance, related aromatic amines are known to exhibit UV absorption, but specific maxima (λmax) for this compound are not documented. sigmaaldrich.com Similarly, while some aniline (B41778) derivatives are fluorescent, the fluorescence quantum yield and emission spectra for the title compound are not reported.

Electronic Transitions and Chromophore Characterization

The electronic absorption spectrum of N,N-dimethylaniline, the parent compound, typically exhibits two main absorption bands in the ultraviolet region. photochemcad.comaatbio.com The primary intense band, often referred to as the ¹Lₐ band, is observed around 251 nm and is attributed to a π → π* transition. A lower intensity, longer wavelength band, the ¹Lₑ band, appears around 300 nm and is characterized as an intramolecular charge transfer (ICT) band, involving the transfer of electron density from the lone pair of the nitrogen atom to the π-system of the benzene (B151609) ring.

The introduction of bromo and fluoro substituents at the 3- and 4-positions, respectively, is expected to modulate these transitions. Halogens can exert both an inductive (-I) and a resonance (+R) effect. For bromine and fluorine, the inductive effect generally outweighs the resonance effect.

Bathochromic and Hypsochromic Shifts: The electron-withdrawing nature of the halogen atoms is anticipated to cause a bathochromic (red) shift in the π → π* transition and a hypsochromic (blue) shift in the ICT band compared to N,N-dimethylaniline. The partial withdrawal of electron density from the aromatic ring by the halogens can lower the energy of the π* molecular orbital, resulting in the observed red shift of the primary absorption band. Conversely, the inductive effect can stabilize the non-bonding electrons on the nitrogen atom, increasing the energy required for the ICT transition and leading to a blue shift.

A summary of expected electronic transitions is provided in the table below. The values are estimations based on the properties of the parent compound and the known effects of the substituents.

TransitionExpected Wavelength Range (nm)Character
π → π*255 - 270¹Lₐ band, primary aromatic absorption
ICT290 - 310Intramolecular Charge Transfer

Solvatochromism and pH-Dependent Spectral Changes

The solvent environment and the pH of the medium can significantly influence the electronic spectrum of this compound due to changes in the polarity of the solvent and the protonation state of the dimethylamino group.

Solvatochromism: This phenomenon refers to the shift in the position of absorption or emission bands with a change in solvent polarity. For N,N-dimethylaniline and its derivatives, the intramolecular charge transfer band is particularly sensitive to the solvent environment. nih.gov

Positive Solvatochromism: In the case of this compound, the excited state is expected to be more polar than the ground state due to the charge transfer character. An increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states and results in a bathochromic (red) shift of the absorption maximum. This behavior is known as positive solvatochromism.

Negative Solvatochromism: In some instances, particularly with specific hydrogen-bonding interactions, negative solvatochromism (a hypsochromic or blue shift with increasing solvent polarity) can be observed in related systems. nih.gov

A qualitative representation of expected solvatochromic shifts is presented below.

Solvent PolarityExpected Shift in ICT Band
IncreasingBathochromic (Red Shift)

pH-Dependent Spectral Changes: The dimethylamino group in this compound is basic and can be protonated in acidic media. This protonation has a profound effect on the electronic spectrum.

Upon protonation, the lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the aromatic ring. This effectively removes the strong electron-donating character of the dimethylamino group and disrupts the intramolecular charge transfer. Consequently, the absorption spectrum of the protonated form is expected to resemble that of a substituted benzene rather than a substituted aniline. This results in a significant hypsochromic (blue) shift of the long-wavelength absorption band and a decrease in its intensity. Studies on other aniline derivatives have demonstrated similar pH-dependent spectral shifts. ajrsp.commdpi.com

pH ConditionDominant SpeciesExpected Spectral Change
AcidicProtonated (Anilinium ion)Hypsochromic (Blue) Shift
Neutral/BasicUnprotonated (Aniline)Long-wavelength absorption present

Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity such as circular dichroism (CD). However, chiral derivatives of this compound could be synthesized, and their chiroptical properties could be investigated to determine their absolute configuration and study their conformational preferences.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms in the vicinity of a chromophore.

For a chiral derivative of this compound, the substituted aniline moiety would act as the chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the nature and position of the chiral center relative to the aniline ring. For example, if a chiral substituent were introduced, the electronic transitions of the aniline chromophore would be perturbed in a way that is dependent on the stereochemistry of the chiral center.

While specific studies on chiral derivatives of this compound are not available, research on other chiral amines and their derivatives demonstrates the utility of CD spectroscopy in stereochemical analysis. nih.govmdpi.commdpi.comescholarship.org For instance, the absolute configuration of chiral amines has been determined by analyzing the CD spectra of their imide derivatives. nih.gov

The creation of a chiral derivative of this compound could be achieved by, for example, introducing a chiral alkyl group on the nitrogen atom or by incorporating the aniline into a larger chiral molecular framework. The resulting CD spectrum would then provide a unique fingerprint of the molecule's stereochemistry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-bromo-4-fluoro-N,N-dimethylaniline. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

Calculations on analogous compounds, such as other halogenated anilines, have shown that charge transfer can occur within the molecule upon electronic excitation, a phenomenon directly related to the HOMO and LUMO distributions. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters Note: The following data is illustrative and based on general trends observed for similar halogenated aniline (B41778) compounds. Actual values for this compound would require specific calculations.

ParameterExpected Value Range (eV)Significance
HOMO Energy-5.0 to -6.5Indicates electron-donating ability
LUMO Energy-0.5 to -2.0Indicates electron-accepting ability
HOMO-LUMO Gap~4.0 to ~5.0Relates to chemical stability and reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of medium-sized organic molecules like this compound. tci-thaijo.org DFT calculations provide a good balance between computational cost and accuracy for a wide range of molecular properties.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the structure at the minimum of the potential energy surface). semanticscholar.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The geometry of the aniline ring is expected to be largely planar. However, the presence of the bulky N,N-dimethylamino group and the bromine atom can introduce minor distortions. A key conformational aspect is the orientation of the dimethylamino group with respect to the aromatic ring. Due to steric hindrance, the methyl groups are likely to be situated out of the plane of the aniline ring. Conformational analysis involves exploring the potential energy surface by rotating the C-N bond of the dimethylamino group to identify the most stable rotameric forms. nih.gov Studies on similar N,N-dimethylaniline derivatives indicate that the pyramidalization at the nitrogen atom and its rotation relative to the ring are important conformational parameters. tci-thaijo.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific vibrational modes can be achieved. researchgate.net

For this compound, characteristic vibrational modes would include:

N-H stretching (if any secondary amine is present, though not in this case) and C-H stretching vibrations in the high-frequency region. nih.gov

C=C stretching vibrations of the aromatic ring.

C-N stretching vibrations.

In-plane and out-of-plane bending vibrations of C-H bonds.

Vibrations involving the carbon-halogen (C-Br and C-F) bonds, which are expected in the lower frequency region of the spectrum. researchgate.net

Theoretical calculations often yield harmonic frequencies, which are typically higher than the experimentally observed anharmonic frequencies. Therefore, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. tci-thaijo.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the fluorine atom and the nitrogen atom of the dimethylamino group due to their high electronegativity and lone pairs of electrons. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Green regions denote areas of neutral potential. nih.gov

The MEP map provides a visual guide to the molecule's reactivity, highlighting the sites where it is most likely to interact with other chemical species. tci-thaijo.orgmdpi.com

In addition to the MEP map, various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. tci-thaijo.org These descriptors provide quantitative measures of the molecule's reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be employed to model potential reaction pathways for this compound. This involves identifying the transition state structures that connect the reactants to the products. The transition state is a high-energy, unstable configuration along the reaction coordinate, and its energy determines the activation energy of the reaction.

For a given reaction, such as an electrophilic aromatic substitution, computational methods can be used to locate the transition state structure and calculate its energy. This information is crucial for understanding the reaction mechanism and predicting the reaction rate.

Activation Energy and Reaction Energy Profile Determination

The determination of activation energies (Ea) and reaction energy profiles is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a primary computational tool for these investigations, allowing for the mapping of the potential energy surface of a reaction.

Methodology: The process begins with the identification of the reactants, products, and any intermediates and transition states. For a reaction such as the electrophilic substitution on the aniline ring, the reaction coordinate would be modeled to find the lowest energy path from reactants to products. The activation energy is the energy difference between the reactants and the highest energy transition state. aps.org

Research Findings: While specific studies on this compound are not abundant in public literature, research on similar halogenated anilines demonstrates the utility of these methods. For example, computational studies on the electrophilic substitution of anilines show that the amino group strongly directs incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com However, the presence of halogens introduces an inductive electron-withdrawing effect, which can modulate the reactivity and regioselectivity.

DFT calculations can be used to generate data for a reaction energy profile, as illustrated in the representative table below. These values are hypothetical for the bromination of this compound and serve to demonstrate the type of data obtained from such a study.

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate (Sigma Complex)+8.5
Transition State 2+10.1
Products-5.7

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of the surrounding environment, such as solvents. illinois.edu For this compound, MD simulations can provide insights into its conformational flexibility, solvation structure, and transport properties.

Methodology: In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This requires a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The simulation would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and simulating their movements over nanoseconds or longer. nih.gov

Research Findings: MD simulations of similar aromatic amines in different solvents have shown that the nature of the solvent can significantly affect the molecule's behavior. For instance, in polar solvents, hydrogen bonding can occur between the solvent and the nitrogen atom of the aniline, influencing its rotational dynamics and the accessibility of the lone pair of electrons. pensoft.netresearchgate.net The dynamic behavior, such as the rotation of the N,N-dimethylamino group, can be analyzed by tracking the dihedral angles over the course of the simulation.

The following table provides a hypothetical summary of results from an MD simulation study on this compound in different solvents.

SolventAverage N-C bond rotation frequency (GHz)Solvation Free Energy (kcal/mol)
Water120-8.9
Ethanol150-7.2
Chloroform180-4.5

These simulations can reveal how the solvent shell around the molecule is structured and how this structure changes over time. This is crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize transition states. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can then be validated against experimental data. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex spectra.

Methodology: DFT calculations are commonly employed to predict various spectroscopic properties, including NMR chemical shifts (¹H, ¹³C, ¹⁹F), and vibrational frequencies (IR and Raman). nih.gov For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used. researchgate.net The calculated shielding tensors are then converted to chemical shifts using a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For vibrational spectra, the harmonic frequencies are calculated, which can be scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov

Research Findings: For this compound, DFT calculations can predict the chemical shifts for each unique carbon, proton, and fluorine atom in the molecule. These predictions can help in the assignment of experimental spectra. For example, the predicted ¹⁹F NMR chemical shift would be highly sensitive to the electronic environment around the fluorine atom, which is influenced by the adjacent bromo and amino groups.

Similarly, the calculated IR and Raman spectra can aid in the identification of characteristic vibrational modes. For instance, the C-N stretching frequency and the aromatic C-H bending modes can be identified. The accuracy of these predictions is often validated by comparing the computed spectra with experimentally measured spectra. nih.gov

Below is a representative table of predicted versus experimental spectroscopic data for a compound like this compound.

ParameterPredicted Value (DFT)Experimental Value
¹³C NMR (ppm, C-Br)115.8116.2
¹³C NMR (ppm, C-F)158.3 (d, J=245 Hz)157.9 (d, J=243 Hz)
¹H NMR (ppm, N(CH₃)₂)2.952.92
IR Frequency (cm⁻¹, C-N stretch)13551348

The close agreement between predicted and experimental values provides confidence in both the structural assignment and the computational methodology employed.

Applications of 3 Bromo 4 Fluoro N,n Dimethylaniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural features of 3-bromo-4-fluoro-N,N-dimethylaniline allow for its elaboration into more complex molecular frameworks, particularly heterocyclic systems that form the core of many biologically active compounds and functional materials.

Indoles: The synthesis of substituted indoles can be achieved through various methods, with the Bartoli indole (B1671886) synthesis being a prominent example. This reaction typically involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.comthieme-connect.com For this compound to be used in this context, the dimethylamino group would first need to be converted to a nitro group. The resulting nitroarene, possessing an ortho-bromo substituent, would then be a suitable precursor for the Bartoli reaction, leading to the formation of a 7-bromo-6-fluoro-indole derivative. The reaction's success is often dependent on the presence of an ortho-substituent, a condition which this precursor would meet. wikipedia.orgrsc.org

Quinolines: Several classic named reactions can be employed to construct the quinoline (B57606) skeleton from aniline (B41778) derivatives.

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) (which can be prepared from an aniline) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.netacs.org this compound could serve as a starting point for the synthesis of the corresponding substituted isatin, which would then undergo the Pfitzinger reaction to produce a highly substituted quinoline.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds under acidic conditions. slideshare.netwikipedia.orgsynarchive.comnih.gov The N,N-dimethylamino group on the aniline precursor would influence the regioselectivity of the cyclization.

Gould-Jacobs Reaction: This reaction builds the quinoline ring by reacting an aniline with an ethoxymethylenemalonate derivative, typically under thermal conditions, to form 4-hydroxyquinolines. wikipedia.orgiipseries.orgablelab.eumdpi.comdrugfuture.com The use of this compound in this sequence would result in a quinoline ring bearing the bromo and fluoro substituents, with the position of cyclization influenced by the electronic and steric effects of the substituents.

Pyridines: While direct synthesis of pyridines from this specific aniline is less common, the functionalities present allow for its conversion into precursors for pyridine (B92270) synthesis. For instance, the bromine atom can be replaced through various organometallic cross-coupling reactions to introduce fragments that can then be elaborated into a pyridine ring.

The true versatility of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build complex molecules.

The bromine atom is a key functional handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. nih.gov This enables the introduction of a vast array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby serving as a critical step in the assembly of intricate molecular targets.

The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions. The fluorine atom at C4 and bromine at C3 further modulate the reactivity and regioselectivity of such reactions. This electronic profile is crucial for designing multi-step synthetic sequences where precise control over substitution patterns is required.

Interactive Table: Potential Synthetic Transformations

Explore the potential synthetic utility of this compound through various reaction types.

Functional GroupReaction TypePotential Reagent(s)Resulting Structure/Functionality
Bromine (C3)Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl linkage at C3
Bromine (C3)Heck CouplingAlkene, Pd catalyst, BaseAlkenyl group at C3
Bromine (C3)Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, BaseAlkynyl group at C3
Bromine (C3)Buchwald-HartwigAmine, Pd catalyst, BaseC-N bond formation at C3
Aromatic RingElectrophilic Sub.Nitrating agent (e.g., HNO₃/H₂SO₄)Introduction of a nitro group
Amino GroupOxidationOxidizing AgentConversion to N-oxide or other states

Building Block for Functional Dyes and Pigments

The electronic characteristics of this compound make it an excellent scaffold for the development of novel dyes and pigments.

Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. youtube.com While the tertiary amine of this compound cannot be directly diazotized, it serves as a potent coupling component. It can react with a diazonium salt to form a highly colored azo dye. The strong electron-donating nature of the dimethylamino group enhances the coupling reaction and significantly influences the final color.

Alternatively, the molecule can be chemically modified. For example, strategic demethylation followed by diazotization of the resulting secondary or primary amine, or introduction of a primary amine at another position on the ring via a multi-step sequence starting from the bromine atom, would yield a diazonium salt. This salt could then be coupled with various aromatic compounds (like phenols or other anilines) to generate a diverse library of azo dyes. The bromo and fluoro substituents would remain on the chromophore, allowing for fine-tuning of its properties.

The color of a dye is determined by its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The substituents on the aromatic rings of a dye molecule play a critical role in modulating this energy gap.

In dyes derived from this compound, the dimethylamino group acts as a powerful electron-donating group (auxochrome), which raises the energy of the HOMO. The halogen atoms (bromine and fluorine) exert both inductive electron-withdrawing effects and resonance electron-donating effects. This "push-pull" electronic system within the molecule is a fundamental principle in chromophore design.

Effect of N,N-dimethylamino group: This strong donor group generally leads to a bathochromic (red) shift in the absorption maximum, pushing the color towards deeper shades.

Effect of Halogens (Br, F): The electronegative fluorine and bromine atoms can influence the color by altering the electron density of the aromatic system. Their presence can enhance properties like lightfastness and provide steric hindrance that may affect the planarity and aggregation behavior of the dye molecules, which in turn affects the color. researchgate.net

By systematically modifying the structure, for instance, by replacing the bromine atom via cross-coupling reactions to extend the conjugated system, chemists can predictably tune the HOMO-LUMO gap and thus achieve a desired color. rsc.org

Intermediate in the Preparation of Advanced Materials

The unique substitution pattern of this compound makes it a candidate for creating advanced materials with tailored properties.

Polymers: Substituted anilines are monomers for the synthesis of polyanilines (PANI), a class of conducting polymers. google.comrsc.orgnih.gov The oxidative polymerization of aniline derivatives leads to polymers with interesting electronic and optical properties. nih.govacs.orgmdpi.com The presence of the fluoro and dimethylamino groups on the monomer would influence the polymerization process and the final properties of the resulting polymer, such as its conductivity, solubility, and processability. nih.govresearchgate.net The bromine atom offers a site for post-polymerization modification, allowing for the grafting of other functional units onto the polymer backbone.

Organic Electronics: The electron-rich nature of the N,N-dimethylaniline core makes it a suitable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through the fluorine substituent and to extend the molecular structure via cross-coupling at the bromine site is highly advantageous for designing new charge-transporting or light-emitting materials.

Monomers for Functional Polymers (e.g., optoelectronic polymers)

While specific studies detailing the use of this compound as a monomer for functional polymers are not extensively documented in publicly available literature, the structural motifs present in the molecule are highly relevant to the field of optoelectronic polymers. Halogenated and N,N-dimethylaniline-containing monomers are known to be valuable precursors for polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine and fluorine atoms on the aromatic ring can serve as handles for cross-coupling reactions, such as Suzuki or Stille coupling, which are fundamental polymerization methods for creating conjugated polymers. The electron-donating dimethylamino group can influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for hole-transporting materials.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypePotential Co-monomerResulting Polymer FeatureApplication Area
Suzuki CouplingAryl-diboronic esterAlternating conjugated polymerOLEDs, OPVs
Stille CouplingOrganotin reagentConjugated polymerOrganic Electronics
Buchwald-Hartwig AminationDiaminePolymer with amino linkagesHole-transport layers

This table represents potential synthetic pathways based on the known reactivity of similar functionalized anilines.

Ligands for Catalysis (Focus on ligand synthesis and catalytic performance)

The synthesis of specialized ligands is crucial for the advancement of catalysis, enabling more efficient and selective chemical transformations. Substituted anilines, including N,N-dimethylaniline derivatives, can be precursors to various types of ligands. For instance, the dimethylamino group can act as a coordinating site for metal centers. Furthermore, the aromatic ring can be functionalized to introduce other ligating groups, such as phosphines or N-heterocyclic carbenes (NHCs).

While specific research on ligands derived from this compound is limited, the compound's structure suggests several synthetic possibilities. The bromine atom, for example, could be displaced via a lithium-halogen exchange followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) group. The catalytic performance of such a ligand would depend on the nature of the metal it coordinates to and the specific reaction it is employed in. N,N-dimethylaniline itself has been shown to act as an advantageous catalyst in certain reductive lithiation reactions. nih.gov

Organic Semiconductors and Optoelectronic Materials

The development of novel organic semiconductors is a rapidly growing area of materials science. The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic properties. Halogenation is a common strategy to tune the properties of organic semiconductors.

While this compound itself is a small molecule, it can serve as a crucial intermediate in the synthesis of larger, more complex organic semiconductors. For instance, it can be incorporated into larger conjugated systems through cross-coupling reactions. The presence of both bromine and fluorine allows for selective and sequential reactions. The electron-donating nature of the dimethylamino group, combined with the electron-withdrawing and heavy-atom effects of the halogens, can lead to materials with interesting charge-transport properties and photophysical characteristics.

Application in Agrochemical Research and Development (Focus on synthetic routes to agrochemical intermediates)

Halogenated anilines are important structural motifs in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The presence of halogen atoms can significantly enhance the biological activity and metabolic stability of these compounds.

While direct evidence of this compound's use in the synthesis of commercial agrochemicals is not readily found, its structural relative, 3-bromo-4-fluoroaniline (B1273062), is known to be an intermediate in the production of agrochemicals. It is plausible that this compound could be used in synthetic routes to create novel agrochemical candidates. The dimethylamino group could be a key feature for biological activity or could be a precursor to other functional groups. For instance, N,N-dimethylanilines can be involved in the synthesis of certain classes of pesticides. The reductive degradation of halogenated pesticides is also a significant area of research. google.com

Role in Natural Product Total Synthesis (as a fragment or starting material)

The total synthesis of complex natural products often relies on the use of readily available and highly functionalized building blocks. Substituted anilines can serve as important starting materials or fragments in the construction of alkaloids and other nitrogen-containing natural products. C-H functionalization has become a powerful tool in the synthesis of complex natural products, allowing for the modification of simple building blocks. rsc.org

Although no specific examples of the use of this compound in the total synthesis of a natural product have been identified in the surveyed literature, its potential as a synthetic precursor is noteworthy. The combination of reactive sites on the molecule could allow for its incorporation into complex molecular architectures through a series of selective transformations. The field of natural product synthesis often involves the use of a diverse array of building blocks to achieve its targets. nih.gov

Synthesis and Reactivity of Advanced Derivatives of the Compound

Functionalization of the Dimethylamino Group (e.g., N-oxidation, dealkylation, quaternization)

The dimethylamino group is a key site for modifying the electronic and steric properties of the molecule.

N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, the oxidation of the closely related 3-bromo-N,N-dimethylaniline with m-CPBA yields 3-bromo-N,N-dimethylaniline N-oxide. nih.gov This reaction introduces a polar N-O bond, which can alter the compound's solubility and coordination properties. The N-oxide can also serve as an intermediate for further functionalization. nih.gov

Dealkylation: The removal of one or both methyl groups from the dimethylamino moiety leads to the corresponding N-methylaniline or aniline (B41778) derivatives. This process, while not specifically detailed for 3-bromo-4-fluoro-N,N-dimethylaniline in the provided search results, is a known transformation for aromatic tertiary amines and can be accomplished through various reagents. The resulting secondary or primary amines offer new handles for subsequent reactions, such as amide bond formation.

Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen, significantly changing the molecule's physical and chemical characteristics.

Selective Modification and Interconversion of Halogen Substituents

The presence of two different halogen atoms, bromine and fluorine, allows for selective chemical transformations.

Bromine Interconversion: The bromine atom is a versatile functional group that can be replaced by other groups through various catalytic and nucleophilic substitution reactions. For example, 3-bromo-N,N-dimethylaniline is a precursor for the synthesis of 3-fluoro-N,N-dimethylaniline via a fluorination reaction catalyzed by a palladium complex with a specific phosphine (B1218219) ligand (AdBrettPhos). fishersci.com This demonstrates the feasibility of converting the bromo-substituent to a fluoro-substituent.

Fluorine Reactivity: The fluorine atom is generally less reactive towards substitution than bromine in typical cross-coupling reactions. However, its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring.

Exploiting Directed ortho-Metalation (DoM) Strategies

The dimethylamino group is a potent directing metalation group (DMG), capable of directing lithiation to the adjacent ortho positions. baranlab.orgwikipedia.org

In the case of this compound, the positions ortho to the dimethylamino group are C2 and C6. The reaction with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to selectively deprotonate one of these positions. baranlab.orgwikipedia.org The lithium atom coordinates with the nitrogen of the dimethylamino group, facilitating the removal of a proton from the nearest ortho position. wikipedia.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of new substituents at the C2 or C6 position with high regioselectivity. organic-chemistry.org This strategy circumvents the regioselectivity issues often encountered with traditional electrophilic aromatic substitution. baranlab.org

Table 1: Key Aspects of Directed ortho-Metalation (DoM)

Feature Description Reference
Directing Group The dimethylamino (-N(CH3)2) group acts as a Lewis base, coordinating with the organolithium reagent. baranlab.orgwikipedia.org
Organolithium Reagent Typically strong bases like n-BuLi, sec-BuLi, or t-BuLi are used. baranlab.org
Mechanism The base deprotonates the ring at the ortho-position due to proximity effects induced by coordination. wikipedia.org
Intermediate An aryllithium species is formed, which is a potent nucleophile. wikipedia.org

| Outcome | Highly regioselective introduction of an electrophile at the position ortho to the directing group. | organic-chemistry.org |

Synthesis of Polyhalogenated and Structurally Diversified Analogues

Further halogenation or the introduction of other functional groups can lead to structurally diverse analogues. For example, the introduction of an iodine atom would create a polyhalogenated compound like 3-bromo-4-iodo-N,N-dimethylaniline. achemblock.com This can be achieved through electrophilic iodination. The resulting compound would have three different halogen substituents, each with distinct reactivity profiles, offering a platform for sequential and selective cross-coupling reactions.

Regioselective Synthesis of Biaryl and Heterobiaryl Derivatives via Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a new carbon-carbon bond between the aromatic ring and a variety of aryl or heteroaryl boronic acids or their esters. researchgate.netmdpi.com

For example, the Suzuki coupling of a bromo-aniline derivative with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield biaryl and heterobiaryl products. nih.govresearchgate.net In the context of this compound, the bromine at the C3 position would be the expected site of reaction, leading to the regioselective synthesis of 3-aryl-4-fluoro-N,N-dimethylaniline derivatives. The fluorine atom would likely remain intact under these conditions.

Table 2: Example of a Suzuki Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Product Type Reference

Analytical Methodologies for Chemical Analysis and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of "3-bromo-4-fluoro-N,N-dimethylaniline," offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose, while Supercritical Fluid Chromatography (SFC) presents a viable option for chiral separations if enantiomers are present.

HPLC is a versatile and widely used technique for the analysis of halogenated anilines. oup.com The development of an HPLC method for "this compound" would be based on established protocols for similar compounds, focusing on achieving optimal separation from impurities and related substances.

A typical HPLC method would employ a reverse-phase C-18 bonded phase column. oup.com The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution. For halogenated anilines, a common approach involves a mixture of an aqueous buffer and an organic modifier, such as acetonitrile. oup.com Gradient elution, where the proportion of the organic modifier is increased over time, can be employed for faster analysis of multiple components. oup.com

For detection, both UV and electrochemical detectors are highly effective. A UV detector set at a suitable wavelength, such as 254 nm, offers a robust and less sensitive method for quantifying amounts in the nanogram range. oup.com For trace analysis requiring higher sensitivity, an electrochemical detector provides sub-nanogram detection limits. oup.com However, electrochemical detection is highly sensitive to changes in flow rate and mobile phase composition, precluding the use of gradient elution. oup.com

Table 1: Illustrative HPLC Method Parameters for Halogenated Anilines

Parameter Condition
Column C-18 bonded phase
Mobile Phase Acetonitrile/Buffer (e.g., 60% buffer/40% acetonitrile) oup.com
Flow Rate 1-2 mL/min oup.com
Detection UV at 254 nm or Electrochemical oup.com
Injection Volume Dependent on concentration and sensitivity requirements

Gas Chromatography is another powerful technique for the analysis of aniline (B41778) derivatives, particularly for assessing purity and identifying volatile impurities. While some anilines may require derivatization to improve their volatility and thermal stability, N,N-dimethylated anilines are often sufficiently volatile for direct GC analysis. oup.com

A standard GC method for "this compound" would likely involve a capillary column with a suitable stationary phase to achieve separation. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) is a common choice for the quantification of organic compounds, while a mass spectrometer (MS) detector provides structural information for peak identification and confirmation.

Table 2: General GC Parameters for N,N-Dimethylaniline Analysis

Parameter Condition
Column Capillary column (e.g., suitable for amine analysis)
Carrier Gas Nitrogen or Helium osha.gov
Injector Temperature ~200 °C osha.gov
Detector Temperature ~250 °C osha.gov
Oven Program Isothermal or temperature gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

A specific method for N,N-dimethylaniline analysis involves collection on a phosphoric acid-coated XAD-7 tube, followed by desorption and analysis by GC with a nitrogen-phosphorus detector (NPD) or FID. osha.gov

While "this compound" itself is not chiral, the principles of Supercritical Fluid Chromatography (SFC) are highly relevant for the separation of chiral compounds, a crucial aspect in pharmaceutical analysis. selvita.com SFC has emerged as a preferred technique for chiral separations due to its advantages in speed, efficiency, and reduced consumption of toxic solvents compared to normal-phase HPLC. selvita.comresearchgate.net

The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster equilibration times without compromising resolution. chromatographyonline.com Chiral stationary phases (CSPs) are employed to achieve enantiomeric separation. nih.gov The addition of modifiers, such as alcohols (methanol, ethanol), to the mobile phase can enhance selectivity by promoting interactions between the analyte and the stationary phase. chromatographyonline.com

The development of ultra-high-performance supercritical fluid chromatography (UHPSFC) with sub-2-μm particles has further improved separation efficiency and speed. chromatographyonline.com SFC has demonstrated its capability in separating a wide range of chiral compounds, making it a powerful tool should chiral derivatives or related chiral impurities of "this compound" need to be analyzed. chromatographyonline.com

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques are valuable for probing the redox properties of "this compound." These methods provide insights into its electron transfer characteristics, which can be important for understanding its reactivity and potential applications.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the redox potentials and the kinetics of the electron transfer reactions.

For halogenated anilines, CV can be used to determine their oxidation potentials. A study on the electrochemical halogenation of anilines demonstrated that the electrode potential could be precisely controlled to achieve selective reactions. acs.org For instance, a lower potential might facilitate a different reaction pathway compared to a higher potential. acs.org

In a typical CV experiment for "this compound," the compound would be dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode, would be used. The potential would be swept, and the resulting current would be recorded to identify the oxidation and reduction peaks. The position of these peaks on the potential axis corresponds to the redox potentials of the compound. Studies on related compounds like 3-aryl-4-bromo sydnones have shown that the reduction potential is influenced by the solvent and the presence of electron-donating or withdrawing groups. electrochemsci.org

Advanced Titrimetric and Spectrophotometric Quantification Methods

Beyond chromatographic and electrochemical methods, titrimetric and spectrophotometric techniques offer alternative approaches for the quantification of "this compound."

Derivative spectrophotometry is a technique that can be used for the simultaneous determination of aniline derivatives in mixtures. tiu.edu.iq This method relies on measuring the derivative of the absorbance spectrum, which can resolve overlapping spectral bands and enhance the selectivity of the analysis. tiu.edu.iq For quantification, calibration graphs are constructed based on the zero-crossing technique in the first or second derivative spectra. tiu.edu.iq

Spectrophotometric methods can also be based on a specific chemical reaction that produces a colored product. For instance, a method for the determination of hypochlorite (B82951) involves its reaction with N,N-diethylaniline to form a product that can be measured photometrically. researchgate.net A similar principle could potentially be adapted for the quantification of "this compound" by reacting it with a suitable reagent to produce a chromophore.

While classical titrimetric methods might lack the specificity for this compound in complex matrices, they can be useful for determining the purity of a bulk sample. For example, a non-aqueous titration could potentially be developed for the basic nitrogen atom in the N,N-dimethylamino group.

Table 3: List of Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Aniline
3-aryl-4-bromo sydnone
Carbon dioxide
N,N-diethylaniline
N,N-dimethylaniline
Ethanol
Methanol (B129727)
2-nitroaniline

Impurity Profiling and Process-Related Impurities Identification

The comprehensive identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of chemical compounds used in various industries. For this compound, a thorough impurity profile provides insights into the manufacturing process and allows for the implementation of control strategies to minimize or eliminate undesirable substances. Process-related impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.

While specific research detailing the impurity profile of this compound is not extensively published, potential impurities can be inferred based on common synthetic routes for halogenated anilines. A plausible synthetic pathway involves the bromination of 4-fluoro-N,N-dimethylaniline or the N,N-dimethylation of 3-bromo-4-fluoroaniline (B1273062). Each of these routes presents a unique set of potential process-related impurities.

Potential Process-Related Impurities

The manufacturing process of this compound can potentially introduce several impurities. These can be broadly categorized as starting materials, intermediates, and by-products. The identification of these impurities is crucial for process optimization and quality control.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

Compound Name Type of Impurity Potential Origin
4-fluoro-N,N-dimethylaniline Unreacted Starting Material Incomplete bromination of the starting material.
3-bromo-4-fluoroaniline Unreacted Starting Material Incomplete N,N-dimethylation of the starting material.
2-bromo-4-fluoro-N,N-dimethylaniline Isomeric By-product Non-selective bromination of 4-fluoro-N,N-dimethylaniline.
3,5-dibromo-4-fluoro-N,N-dimethylaniline Over-brominated By-product Excessive bromination during the synthesis.

Research Findings on Analogous Compounds

Studies on structurally related compounds, such as 3-bromo-5-(trifluoromethyl)aniline, have utilized advanced analytical techniques for impurity identification. For instance, a study demonstrated the use of liquid chromatography-solid phase extraction/nuclear magnetic resonance (LC-SPE/NMR) for the rapid profiling of impurities. srce.hrresearchgate.net In this research, three major impurities were successfully isolated and characterized. srce.hrresearchgate.net The analysis revealed that these impurities were di-bromo derivatives of 3-(trifluoromethyl)aniline, highlighting the propensity for over-bromination during synthesis. srce.hrresearchgate.net Such findings underscore the importance of precise control over reaction conditions to minimize the formation of related-substance impurities.

The application of ultra-high-performance liquid chromatography (UHPLC) coupled with diode array detection (DAD) is a common approach for the initial detection and quantification of impurities. srce.hr In the analysis of 3-bromo-5-(trifluoromethyl)aniline, UHPLC-DAD was used to identify several impurities ranging from 0.1% to 1.5%. srce.hr This technique provides a robust method for routine quality control analysis.

Further structural elucidation of unknown impurities often necessitates the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. srce.hrresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. One- and two-dimensional NMR experiments are then employed to establish the precise chemical structure of the impurities. srce.hrresearchgate.net

While these findings are not directly on this compound, they provide a valuable framework for the types of impurities that might be expected and the analytical methodologies that would be effective for their identification and characterization. The principles of impurity formation and the analytical strategies employed are broadly applicable to the analysis of halogenated anilines.

Environmental Transformation and Degradation Mechanisms

Photolytic Degradation Pathways and Byproducts

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for 3-bromo-4-fluoro-N,N-dimethylaniline in the environment. Studies on structurally similar compounds, such as 4-nitro-N,N-dimethylaniline, indicate that photo-induced N-demethylation can occur. rsc.org Upon photoexcitation, the molecule can become susceptible to demethylation, particularly in the presence of an external acceptor or in certain solvents. rsc.org The triplet state of the molecule is a key reactive intermediate in this process. rsc.org

For this compound, it is plausible that similar photolytic processes could lead to the stepwise removal of the methyl groups from the amine, forming N-methyl-3-bromo-4-fluoroaniline and subsequently 3-bromo-4-fluoroaniline (B1273062). Further degradation could involve the cleavage of the carbon-bromine or carbon-fluorine bonds, although the C-F bond is generally more resistant to cleavage. The aromatic ring itself may also undergo photolytic cleavage, leading to smaller, more oxidized byproducts. However, without specific experimental data for this compound, these proposed pathways remain inferential.

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions. The carbon-halogen bonds on the aromatic ring and the nitrogen-carbon bonds of the N,N-dimethylamino group are generally resistant to hydrolysis in the absence of catalysts or extreme pH.

Biotransformation Mechanisms by Specific Microbial Cultures

Biotransformation by microorganisms is a critical process in the environmental degradation of many organic compounds. While no studies have specifically reported on the microbial degradation of this compound, research on related anilines and N,N-dimethylaniline provides a basis for predicting potential enzymatic pathways.

Enzymatic Pathways and Chemical Transformations:

N-Dealkylation: A primary and common biotransformation pathway for N,N-dialkylated anilines is N-dealkylation. Microorganisms such as the fungus Aspergillus terreus have been shown to mediate the N-demethylation of N,N-dimethylaniline to N-methylaniline. researchgate.net This process is typically initiated by monooxygenase enzymes, which hydroxylate one of the N-methyl groups, leading to the formation of an unstable intermediate that subsequently releases formaldehyde (B43269) and the N-demethylated aniline (B41778). A similar pathway is observed in the metabolism of some pharmaceuticals containing N,N-dimethylaniline moieties. nih.gov

Ring Hydroxylation: Following or preceding N-dealkylation, the aromatic ring can be hydroxylated. Bacteria like Bacillus megaterium have been observed to convert N,N-dimethylaniline into ortho- and para-hydroxylated products. researchgate.net

Dehalogenation: The presence of halogen substituents on the aromatic ring introduces another potential enzymatic target. Microorganisms capable of degrading halogenated aromatics often possess dehalogenase enzymes. nih.gov For chloroanilines, degradation can proceed via initial dehalogenation to form aniline, which is then further degraded. nih.gov Alternatively, dioxygenation can occur prior to dehalogenation. nih.gov Bacteria such as Pseudomonas hibiscicola and Stenotrophomonas maltophilia have been isolated for their ability to degrade halogenated anilines. ekb.eg

Ring Cleavage: After initial transformations, the resulting catechol or substituted catechol intermediates are susceptible to ring cleavage by dioxygenase enzymes. This can occur through either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can be further metabolized by the microorganism. microbiologyjournal.orgresearchgate.net

Based on these findings, a plausible biotransformation pathway for this compound by a mixed microbial culture could involve initial N-demethylation, followed by hydroxylation of the aromatic ring, dehalogenation, and eventual ring cleavage.

Interactive Data Table: Potential Biotransformation of this compound

Transformation StepPotential Enzyme(s) InvolvedPotential Intermediate(s)
N-DemethylationMonooxygenaseN-methyl-3-bromo-4-fluoroaniline, 3-bromo-4-fluoroaniline, Formaldehyde
Ring HydroxylationMonooxygenase/DioxygenaseHydroxylated-3-bromo-4-fluoro-N,N-dimethylaniline
DehalogenationDehalogenase4-fluoro-N,N-dimethylaniline or 3-bromo-N,N-dimethylaniline
Ring CleavageDioxygenaseAliphatic acids

This table is based on data from analogous compounds and represents a hypothetical degradation pathway.

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have shown effectiveness in degrading anilines and related compounds.

Fenton and Electro-Fenton Processes: The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals, has been successfully applied to the degradation of dimethylanilines. Studies on 2,6-dimethylaniline (B139824) have shown that the Fenton process can achieve significant removal efficiency. nih.govacs.org The degradation pathway involves the formation of several intermediates, including hydroxylated and ring-opened products. nih.govacs.org The electro-Fenton process, where Fe²⁺ is electrochemically regenerated and/or H₂O₂ is produced in situ, has also proven to be an effective method for the degradation of 2,6-dimethylaniline, leading to complete degradation and significant reduction in chemical oxygen demand (COD) and total organic carbon (TOC). nih.gov Intermediates identified during the electro-Fenton treatment of 2,6-dimethylaniline include 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and various short-chain carboxylic acids. nih.gov It is expected that this compound would be susceptible to similar degradation mechanisms under Fenton or electro-Fenton conditions.

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with electron-rich compounds like anilines or decompose to form hydroxyl radicals. The ozonation of N,N-dimethylaniline can lead to the formation of various byproducts, including N-nitrosodimethylamine (NDMA) under certain conditions, which is a significant concern due to its carcinogenicity. nih.govnih.gov The reaction mechanism is complex and can involve both direct ozonolysis and radical-mediated pathways. The formation of NDMA from the ozonation of dimethylamine-containing waters suggests that similar byproducts could potentially form from the ozonation of this compound. nih.gov

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a photocatalyst, is another AOP capable of degrading organic pollutants. While specific studies on this compound are unavailable, photocatalytic degradation has been demonstrated for various organic dyes and related compounds, often involving N,N-dimethylaniline structures. nih.govsemanticscholar.org The process generates hydroxyl radicals on the surface of the catalyst upon UV or visible light irradiation, which then attack the organic molecule, leading to its degradation.

Interactive Data Table: Advanced Oxidation Processes for Anilines

AOP MethodTarget Compound (Analogue)Key FindingsPotential Byproducts
Fenton Process2,6-DimethylanilineSignificant degradation efficiency. nih.govacs.org2,6-dimethylphenol, 2,6-dimethylnitrobenzene, short-chain organic acids. nih.gov
Electro-Fenton2,6-DimethylanilineComplete degradation, significant COD and TOC removal. nih.gov2,6-dimethylphenol, 2,6-dimethylnitrobenzene, carboxylic acids. nih.gov
OzonationN,N-DimethylanilineFormation of N-nitrosodimethylamine (NDMA) is possible. nih.govnih.govNDMA, other oxidized and fragmented products.

This table presents data from studies on analogous compounds to infer the potential degradation of this compound.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Pathways and Catalytic Applications

The reactivity of halogenated anilines is well-established in classical transformations like cross-coupling and electrophilic substitution. nih.gov However, the future lies in uncovering and harnessing less conventional reaction pathways. The presence of both bromine and fluorine atoms invites selective C-H functionalization at positions ortho or meta to the activating amino group, a challenging but highly valuable transformation. researchgate.net Research into palladium-catalyzed meta-C-H functionalization, which often struggles with electron-rich substrates like anilines, could find a unique application for this compound, potentially leading to novel substitution patterns. nih.govrsc.org

Furthermore, arylamines can act as catalysts themselves. Studies have shown that anilines can generate N-halo arylamine intermediates that serve as selective electrophilic halogen sources. researchgate.netnih.gov Future work could explore the catalytic activity of 3-bromo-4-fluoro-N,N-dimethylaniline in halogen transfer reactions, where its electronic properties could be tuned to control reactivity and selectivity. nih.gov

Development of Highly Enantioselective Synthesis for Chiral Derivatives

The synthesis of chiral amines and their derivatives is a cornerstone of pharmaceutical and materials chemistry. acs.org While methods exist for creating chiral anilines, the development of highly enantioselective routes to derivatives of this compound remains a significant opportunity. thieme-connect.com Future research should focus on transition metal-catalyzed asymmetric hydrogenation or amination reactions to install chirality. acs.org The synthesis of chiral sulfonimidamides, which are bioisosteres of sulfonamides, represents another promising avenue, where the aniline (B41778) nitrogen acts as a nucleophile in reactions that establish a stereocenter at a sulfur atom. wur.nl

The presence of a fluorine atom is particularly relevant, as fluorinated chiral compounds are of high interest in medicinal chemistry. nih.gov Developing N-heterocyclic carbene (NHC) catalyzed annulations or other modern asymmetric methods to create complex chiral structures from this building block could yield novel compounds with unique biological activities. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. Halogenation and hydrogenation reactions, which are key to synthesizing and functionalizing compounds like this compound, are particularly well-suited for flow chemistry. researchgate.netresearchgate.net Future research should aim to develop robust flow protocols for the synthesis of this compound and its derivatives.

Automated synthesis platforms can accelerate the discovery of new materials and catalysts by rapidly creating and screening libraries of compounds. google.com Integrating this compound into these platforms as a core scaffold would enable the high-throughput exploration of its potential. For instance, automated systems could be used to vary substituents introduced via cross-coupling at the bromine position, rapidly generating a diverse set of derivatives for evaluation in various applications.

Advanced Materials Applications with Tunable Properties

Polyanilines are a well-known class of conducting polymers with applications in sensors, electronics, and anti-corrosion coatings. The properties of these polymers can be finely tuned by modifying the aniline monomer. nih.gov The synthesis of polymers from this compound or its derivatives could lead to new materials with unique electronic and physical properties. The halogen substituents can influence polymer morphology, solubility, and conductivity. nih.gov

Future work could focus on the polymerization of this aniline derivative to create materials for specific applications, such as chemical sensors with high sensitivity to analytes like ammonia (B1221849) or moisture. nih.gov Furthermore, the bromine atom provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional groups to create multifunctional materials. Research into polymers with conjugated backbones consisting of nitrogen and sulfur atoms, derived from aniline precursors, also points toward novel colored and electroactive materials. acs.org

Table 1: Potential Properties of Polymers Derived from Halogenated Anilines

Feature Potential Influence of this compound Research Direction
Conductivity Halogens can alter the electronic bandgap and charge transport properties. Synthesize and characterize the electrical properties of polymers incorporating the monomer.
Solubility The substituents may enhance solubility in common organic solvents, facilitating film processing. nih.gov Investigate polymer solubility and develop methods for creating thin films for electronic devices.
Sensor Response The electron-withdrawing/donating nature of the substituents can modulate interactions with analytes. nih.gov Design and test thin polymer films as active layers in chemical sensors for specific targets.
Morphology Substituents are known to change the polymer structure from hierarchical to spherical or other forms. nih.gov Use scanning electron microscopy (SEM) to study the surface morphology and its impact on material properties.

Synergistic Application of Experimental and Computational Methodologies

The interplay between experimental work and computational modeling is a powerful tool for understanding and predicting chemical reactivity. nih.gov For a molecule as complex as this compound, computational studies can provide invaluable insights into reaction mechanisms, electronic structures, and spectroscopic properties. wur.nlacs.org

Future research should synergistically combine synthesis and computational analysis. For example, when exploring new catalytic reactions, density functional theory (DFT) calculations can help elucidate transition states and rationalize observed regioselectivity or enantioselectivity. nih.govacs.org This approach was successfully used to understand the mechanism of a regioselective aniline synthesis, ruling out a proposed acs.orgthieme-connect.com-H shift in favor of an electrocyclic ring closure. nih.gov Similarly, when designing new materials, computational models can predict properties like bandgap and charge mobility, guiding experimental efforts toward the most promising candidates.

Table 2: Synergistic Methodologies in Chemical Research

Research Area Experimental Technique Computational Method Combined Insight
Reaction Mechanism Isotopic labeling, kinetic studies, product analysis. nih.gov DFT calculations of transition states and reaction pathways. nih.govacs.org Elucidation of reaction intermediates and rate-determining steps; rationalization of selectivity.
Catalyst Design Synthesis and screening of ligand-metal complexes. organic-chemistry.org Molecular dynamics simulations, calculation of steric and electronic properties. acs.orgorganic-chemistry.org Understanding ligand effects on catalytic activity and stability; predictive design of improved catalysts.
Materials Science Polymer synthesis, spectroscopic characterization (FT-IR, UV-vis), conductivity measurements. nih.gov Modeling of polymer chains, calculation of electronic band structures. Correlation of monomer structure with macroscopic material properties; targeted design of functional polymers.

Design of Smart Catalytic Systems Utilizing Halogenated Anilines as Ligand Scaffolds

The development of "smart" catalysts that can be controlled by external stimuli is a major goal in chemical synthesis. Halogenated anilines are versatile building blocks for ligands used in transition metal catalysis. organic-chemistry.org The electronic properties of the aniline can be tuned by the halogen substituents, which in turn influences the activity and selectivity of the metal center. nih.govorganic-chemistry.org

A forward-looking research direction would be to incorporate this compound into ligand scaffolds for "smart" catalytic systems. For example, it could be part of a ligand that changes its coordination mode in response to light or an electric potential. The bromine atom also offers a site for tethering the catalyst to a solid support or a larger molecular architecture, such as a nanoparticle or polymer, creating a recyclable or responsive catalytic system. nih.govnih.gov The development of palladium-NHC (N-Heterocyclic Carbene) precatalysts bearing aniline ligands has already demonstrated how the aniline scaffold can be used to fine-tune catalytic activity in challenging cross-coupling reactions. organic-chemistry.org Future work could extend this concept to create highly specialized catalysts for targeted transformations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo and fluoro substituents into N,N-dimethylaniline derivatives?

  • Methodology : Halogenation can be achieved via electrophilic aromatic substitution (EAS) using reagents like bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or directed ortho-metallation followed by quenching with halogen sources. Fluorination may require Balz-Schiemann or halogen-exchange reactions. For regioselective bromination, meta-selectivity has been observed in N,N-dimethylaniline derivatives under sodium-mediated zincation conditions, yielding meta-bromo products as major isomers (ortho:meta:para ≈ 3.7:4.2:1.0) .

Q. How can structural characterization of 3-bromo-4-fluoro-N,N-dimethylaniline be optimized using spectroscopic and computational methods?

  • Methodology :

  • Experimental : Use ¹H/¹³C NMR to identify substituent positions (e.g., aromatic proton splitting patterns, NMe₂ singlet at δ ~2.5 ppm). IR spectroscopy can confirm N-H absence (ruling out demethylation). X-ray crystallography resolves bond angles and torsional conformations .
  • Computational : Compare experimental data with DFT (B3LYP/6-31G(d)) or Hartree-Fock calculations for optimized geometries, vibrational frequencies, and NMR chemical shifts. Solvent effects can be modeled via PCM or Onsager continuum models .

Q. What are the key electronic transitions in fluorinated N,N-dimethylaniline derivatives, and how are they analyzed?

  • Methodology : UV-Vis spectroscopy identifies π→π* and n→π* transitions. For 4-fluoro-N,N-dimethylaniline analogs, TDDFT calculations (e.g., B3LYP) predict S₀→S₂ (ππ*) excitation as the dominant transition. Fluorescence emission originates from a planar S₁ state, not a twisted intramolecular charge transfer (TICT) state, as shown by solvent-independent lifetimes (e.g., 5.73 ns in acetonitrile) .

Advanced Research Questions

Q. How can contradictions in photophysical data (e.g., charge transfer vs. no charge transfer) for fluorinated N,N-dimethylaniline derivatives be resolved?

  • Methodology : Reconcile experimental and computational findings by:

  • High-level theory : Use ADC(2)/ADC(3) or CC2 methods instead of TDDFT, which may erroneously predict TICT states due to excessive Hartree-Fock exchange .
  • Solvent modeling : Test polar (acetonitrile) vs. nonpolar (hexane) solvents. For 4-fluoro-N,N-dimethylaniline, dipole moment calculations (μₑ ≈ 7.3 D) confirm a locally excited (LE) state, not charge transfer .
  • Temperature-dependent studies : Monitor fluorescence decay kinetics to rule out thermally activated pathways .

Q. What factors control regioselectivity in the metallation of N,N-dimethylaniline derivatives, and how can meta-selectivity be enhanced?

  • Methodology :

  • Base selection : Sodium-mediated zincation with TMP(H) promotes meta-deprotonation. Competing pathways (e.g., reformation of free amine) can be minimized by optimizing reaction time (e.g., 18-hour reflux) and stoichiometry .
  • Kinetic vs. thermodynamic control : Meta-selectivity increases with bimetallic bases (e.g., Na/Zn systems) due to steric and electronic stabilization of transition states .

Q. How do electron-withdrawing substituents (Br, F) influence the metabolic pathways of N,N-dimethylaniline in biological systems?

  • Methodology :

  • In vitro assays : Use liver microsomes (human/rat) to track N-demethylation, N-oxidation, and ring hydroxylation. LC-MS identifies metabolites like N-methylaniline or 4-aminophenol derivatives .
  • Enzyme inhibition studies : Test cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) inhibitors to delineate metabolic routes. Fluorine’s electronegativity may slow demethylation compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.